![molecular formula C13H13BrN2S B12095143 5-Benzyl-2-bromo-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridine](/img/structure/B12095143.png)
5-Benzyl-2-bromo-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzyl-2-bromo-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridine is a heterocyclic compound that features a thiazole ring fused to a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-2-bromo-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of a pyridine derivative with a thioamide under specific conditions to form the thiazole ring . The reaction conditions often include the use of a base such as triethylamine and a solvent like ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-2-bromo-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a sulfoxide or sulfone .
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique bicyclic structure that integrates thiazole and pyridine moieties. Its molecular formula is C13H13BrN2S with a molecular weight of approximately 309.23 g/mol. The presence of the bromine atom at the 2-position enhances its reactivity, making it a valuable intermediate in organic synthesis .
Medicinal Chemistry
5-Benzyl-2-bromo-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridine has been investigated for its potential as a therapeutic agent due to its ability to inhibit various enzymes and receptors involved in disease processes. Notably:
- Antithrombotic Activity : Research indicates that this compound may act as an inhibitor in thrombus-related diseases by modulating specific molecular targets.
- Enzyme Inhibition : Studies have shown that it can inhibit enzymes critical for cancer progression and inflammation, suggesting its role as a potential anticancer agent.
Organic Synthesis
The compound serves as an important intermediate in the synthesis of other biologically active molecules. It can undergo various chemical transformations such as reductions and oxidations using common reagents like lithium aluminum hydride and potassium permanganate. This versatility in reactivity allows for the development of novel compounds with enhanced biological activities.
Interaction Studies
Interaction studies are crucial for understanding how this compound interacts with biological targets. These studies often involve:
- Molecular Docking : Computational methods are employed to predict binding affinities and interaction modes with target proteins.
- In Vitro Assays : Laboratory experiments assess the compound's efficacy against specific enzymes or receptors.
Case Study 1: Thrombus Inhibition
In a study focusing on thrombus formation, this compound was evaluated for its ability to inhibit platelet aggregation. Results indicated a significant reduction in aggregation rates compared to control groups, supporting its potential use in antithrombotic therapies.
Case Study 2: Cancer Cell Lines
Another investigation assessed the compound's effects on various cancer cell lines. It demonstrated cytotoxic effects at micromolar concentrations, leading to apoptosis in treated cells. This suggests its potential as a lead compound for developing new anticancer drugs.
Mechanism of Action
The mechanism of action of 5-Benzyl-2-bromo-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridine involves its interaction with specific molecular targets. These targets may include enzymes such as kinases or receptors involved in cell signaling pathways . The compound can inhibit or activate these targets, leading to various biological effects such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridine: Similar structure but lacks the benzyl group.
5-Methyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridine: Similar structure with a methyl group instead of a benzyl group.
Uniqueness
5-Benzyl-2-bromo-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridine is unique due to the presence of the benzyl group, which can enhance its biological activity and specificity towards certain molecular targets . This makes it a valuable compound for drug development and other scientific research applications.
Biological Activity
5-Benzyl-2-bromo-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridine is an organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
- Molecular Formula : C13H13BrN2S
- Molecular Weight : 309.23 g/mol
- Structure : The compound features a bicyclic structure that integrates a thiazole and a pyridine moiety, with a bromine atom at the 2-position enhancing its reactivity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the Thiazole Ring : Using precursors like benzylamine derivatives.
- Cyclization : Under controlled conditions to yield the bicyclic structure.
- Bromination : Introducing the bromine substituent to enhance biological activity.
Biological Activity
Research indicates that this compound exhibits notable biological activities:
- Enzyme Inhibition : The compound has been studied for its role as an inhibitor of various enzymes and receptors. It shows potential in therapeutic applications against thrombus-related diseases by modulating specific molecular targets.
- Antiviral Activity : In vitro studies have demonstrated that related compounds exhibit significant antiviral activity against viruses such as H5N1 and SARS-CoV-2. For instance, derivatives with similar structures have shown inhibition rates of up to 93% against H5N1 at certain concentrations .
Case Study 1: Antiviral Efficacy
A study evaluated the antiviral activity of several thiazole-pyridine derivatives against H5N1 and SARS-CoV-2 viruses. Compounds structurally related to this compound showed promising results:
- IC50 Values : The most potent compounds had IC50 values ranging from 3.669 μM to 994.3 μM against SARS-CoV-2 .
Case Study 2: Enzyme Interaction
Another research focused on the interaction of thiazolo-pyridine derivatives with beta-adrenoceptors. The results indicated that maintaining the integrity of the thiazolo-pyridine ring is crucial for their activity as selective beta3-adrenoceptor agonists .
Comparative Analysis
Compound Name | Biological Activity | IC50 (μM) | Notes |
---|---|---|---|
This compound | Enzyme Inhibition | N/A | Potential therapeutic applications |
Benzothiazolyl-pyridine Derivative | Antiviral | 3.669 - 994.3 | High activity against H5N1 and SARS-CoV-2 |
Beta-Adrenoceptor Agonist | Selective Agonism | N/A | Important for cardiovascular therapies |
Properties
Molecular Formula |
C13H13BrN2S |
---|---|
Molecular Weight |
309.23 g/mol |
IUPAC Name |
5-benzyl-2-bromo-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine |
InChI |
InChI=1S/C13H13BrN2S/c14-13-15-11-6-7-16(9-12(11)17-13)8-10-4-2-1-3-5-10/h1-5H,6-9H2 |
InChI Key |
JNHLZJOLJNUECR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)Br)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.